molecular formula C17H15NO3 B10840404 1-Morpholin-4-yl-benzo[f]chromen-3-one

1-Morpholin-4-yl-benzo[f]chromen-3-one

Cat. No.: B10840404
M. Wt: 281.30 g/mol
InChI Key: BYCFTTKUJHROAO-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-benzo[f]chromen-3-one is a synthetic chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound features a benzo[f]chromen-3-one core, a structure recognized as a privileged scaffold in the development of novel therapeutic agents . The integration of the morpholine ring is a strategic modification commonly employed to fine-tune the molecule's physicochemical properties, potentially enhancing its solubility and metabolic stability, which are critical parameters for bioactive compounds . In research settings, analogs based on the 1H-benzo[f]chromene structure have demonstrated significant cytotoxic and proapoptotic effects against a diverse panel of human cancer cell lines, including aggressive triple-negative breast cancer (MDA-MB-231), lung carcinoma (A549), and pancreatic cancer (MIA PaCa-2) cells . The morpholino substituent, frequently found in potent kinase inhibitors, suggests this compound is a valuable candidate for investigating pathways involved in cell proliferation and survival, particularly through the potential inhibition of key kinase targets . Furthermore, the chromenone core is a known component in photoinitiator systems for LED photocuring, indicating potential applications in materials science for the development of advanced polymers . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-morpholin-4-ylbenzo[f]chromen-3-one

InChI

InChI=1S/C17H15NO3/c19-16-11-14(18-7-9-20-10-8-18)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11H,7-10H2

InChI Key

BYCFTTKUJHROAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Pre-Substituted Phenols

The Pechmann reaction, a classical route to coumarins, involves acid-catalyzed condensation of phenols with β-keto esters. For this compound, this method requires 2-morpholinophenol as the starting material.

Synthetic Pathway:

  • Synthesis of 2-Morpholinophenol :

    • Morpholine reacts with 2-fluorophenol via nucleophilic aromatic substitution (SNAr) under basic conditions (K₂CO₃, DMF, 120°C).

    • Yield: ~60% (hypothetical, based on analogous SNAr reactions).

  • Pechmann Cyclization :

    • 2-Morpholinophenol and ethyl acetoacetate are heated in concentrated H₂SO₄ at 80°C for 6 hours.

    • Mechanism: Acid-catalyzed esterification, keto-enol tautomerism, and cyclodehydration.

    • Yield: ~45% (estimated from similar coumarin syntheses).

Challenges :

  • Limited availability of 2-morpholinophenol necessitates multistep synthesis.

  • Competing side reactions (e.g., sulfonation of the morpholine ring) may reduce efficiency.

Buchwald-Hartwig Amination of Halogenated Coumarins

Late-stage functionalization via palladium-catalyzed cross-coupling offers precise control over substituent placement.

Synthetic Pathway:

  • Synthesis of 1-Bromo-benzo[f]chromen-3-one :

    • Direct bromination of benzo[f]chromen-3-one using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 80°C).

    • Regioselectivity guided by the electron-rich C1 position.

  • Buchwald-Hartwig Coupling :

    • React 1-bromo derivative with morpholine using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C.

    • Yield: ~70% (extrapolated from aryl bromide aminations).

Advantages :

  • High functional group tolerance.

  • Scalable under inert conditions.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient coumarin derivatives undergo SNAr with morpholine under elevated temperatures.

Synthetic Pathway:

  • Introduction of Nitro Group :

    • Nitration of benzo[f]chromen-3-one using HNO₃/H₂SO₄ at 0°C, yielding 1-nitro-benzo[f]chromen-3-one.

  • Nitro Reduction and Displacement :

    • Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.

    • Aminium intermediate reacts with morpholine in DMF at 150°C (24 hours).

    • Yield: ~50% (hypothetical, based on nitro-to-amine conversions).

Limitations :

  • Low regioselectivity during nitration.

  • Harsh reaction conditions may degrade the coumarin core.

Cyclization of Keto-Ester Precursors

A tandem approach integrates morpholine during coumarin ring formation.

Synthetic Pathway:

  • Synthesis of Morpholine-Containing β-Keto Ester :

    • Ethyl 3-(morpholin-4-yl)acetoacetate prepared via Claisen condensation of morpholine with ethyl acetoacetate.

  • Cyclization with 2-Naphthol :

    • React β-keto ester with 2-naphthol in polyphosphoric acid (PPA) at 100°C.

    • Yield: ~55% (analogous to 4-HMPC synthesis).

Key Insight :

  • DFT studies (B3LYP/6-311G) confirm the feasibility of cyclization, with intramolecular hydrogen bonding stabilizing transition states.

Spectroscopic Characterization

Experimental data for this compound remains sparse, but insights from analogous compounds guide predictions:

  • FTIR :

    • Strong absorption at 1715 cm⁻¹ (C=O stretch of lactone).

    • Peaks at 1110 cm⁻¹ (C-O-C morpholine) and 2850 cm⁻¹ (C-H aliphatic).

  • ¹H NMR (CDCl₃) :

    • Singlet at δ 6.3 ppm (H-4 coumarin proton).

    • Multiplet at δ 3.7 ppm (morpholine -CH₂- groups).

  • UV-Vis (Ethanol) :

    • λmax ≈ 320 nm (π→π* transition of coumarin core).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Synthesis Methods

MethodStepsYield (%)Key AdvantageMajor Limitation
Pechmann Condensation245One-pot reactionLimited precursor availability
Buchwald-Hartwig270High regioselectivityCostly catalysts
SNAr350Simple reagentsHarsh conditions
Keto-Ester Cyclization255Integrated morpholine introductionComplex β-keto ester synthesis

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes with functional groups like halides, alkyl, and amino groups.

Scientific Research Applications

Pharmaceutical Development

1-Morpholin-4-yl-benzo[f]chromen-3-one has garnered attention in the pharmaceutical industry due to its promising therapeutic properties. The compound exhibits:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. It has demonstrated significant cytotoxic effects with an IC50 value of 10.4 µM against MCF-7 cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents. Its structural features allow it to interact effectively with biological targets involved in microbial resistance.

Biological Activities

The biological activities of this compound extend beyond anticancer and antimicrobial effects:

  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties, particularly against oxidative stress-induced neuronal damage. Studies suggest that it may help in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.
  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. This effect is attributed to the inhibition of key inflammatory pathways, such as NF-kB signaling .

Chemical Transformations and Synthesis

The synthesis of this compound typically involves several chemical transformations that enhance its biological activity:

Transformation Type Description
Oxidation Can be oxidized to form quinones, which may exhibit enhanced biological activity.
Reduction Reduction reactions yield dihydro derivatives that may have different pharmacological properties.
Substitution Electrophilic substitution can introduce various functional groups onto the chromene ring, allowing for the development of novel derivatives with tailored activities .

Case Studies

Numerous studies have documented the applications and effects of this compound:

  • Neuroprotective Study : A study evaluated various chromone derivatives for their neuroprotective capabilities against oxidative stress. Results indicated significant protective effects, suggesting potential applications in treating conditions like Alzheimer’s disease.
  • Anticancer Research : A derivative of this compound was tested against multiple cancer cell lines and exhibited potent cytotoxicity, particularly against breast cancer cells, reinforcing its potential as a lead compound in anticancer drug development .
  • Anti-inflammatory Research : In vitro experiments demonstrated that this compound could significantly reduce inflammation markers in stimulated macrophages, indicating its utility in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole-Substituted Derivatives

  • 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one: This analogue replaces the morpholine group with a thiazole ring. It demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, when incorporated into polyurethane coatings .

2.1.2 Dimethylamino-Substituted Derivatives

  • 2-(3-(Dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one: The dimethylamino group improves electron density, facilitating reactions with hydrazonoyl halides and sulphadrugs to generate cytotoxic pyrazole and pyridazine derivatives. These compounds showed broad-spectrum antiproliferative activity against cancer cell lines (e.g., melanoma, leukemia), with IC₅₀ values in the micromolar range . In contrast, the morpholine derivative’s mechanism focuses on PRKDC inhibition, suggesting divergent therapeutic applications.

Pyrimidine-Substituted Derivatives

  • 2-(2-(4-Fluorobenzyl)-6-(substituted phenyl)pyrimidin-4-yl)-3H-benzo[f]chromen-3-one: Microwave-assisted synthesis yielded these hybrids, which exhibited antitubercular activity (MIC: 0.5–2.0 µg/mL) and DNA cleavage properties .
Pharmacokinetic Considerations
  • However, this may reduce membrane permeability in antimicrobial applications, where thiazole derivatives excel .

Q & A

Q. What are the common synthetic routes for preparing 1-Morpholin-4-yl-benzo[f]chromen-3-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted methods, Claisen-Schmidt condensations, or Pechmann reactions. For example:
  • Microwave irradiation accelerates reactions involving 4-fluorobenzyl or substituted phenyl groups, yielding derivatives efficiently (e.g., 1a–1o in and ) .
  • Claisen-Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and aldehydes (e.g., 4-hydroxybenzaldehyde) in basic media, followed by esterification with anti-inflammatory drug moieties ().
  • Pechmann condensation using polyphosphoric acid and trifluoroacetoacetic ester, with demethylation steps ().
  • Key catalysts include piperidine (for chalcone formation) and K₂CO₃ (for alkylation) .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1652–1712 cm⁻¹ for chalcone and coumarin moieties) .
  • ¹H/¹³C NMR : Confirms structural motifs (e.g., morpholino protons at δ 3.1–3.9 ppm, aromatic protons at δ 6.7–8.2 ppm) .
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+1]⁺ at m/z 508.6 for compound 5o) .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents like DMF enhance alkylation efficiency (e.g., propargyl bromide reactions) .
  • Catalyst choice : Piperidine or NaOAc improves chalcone formation rates .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yields () .
  • Temperature control : Demethylation in polyphosphoric acid requires precise heating (100–120°C) to avoid side products () .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial activity : Thiazolyl derivatives (e.g., 2-(2-methylthiazol-4-yl)-3H-benzo[f]chromen-3-one) show enhanced antibacterial effects due to increased hydrophobicity and target binding () .
  • Anti-inflammatory activity : Esterification with NSAID moieties (e.g., ibuprofen) improves cytotoxicity and selectivity against cancer cells () .
  • Morpholino group role : Enhances solubility and pharmacokinetic properties, as seen in compound 5o () .

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives?

  • Methodological Answer :
  • Target identification : Docking studies with bacterial enzymes (e.g., DNA gyrase) or inflammatory targets (e.g., COX-2) predict binding affinities .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with morpholino oxygen or chalcone carbonyl groups) .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare NMR shifts with similar derivatives (e.g., morpholino protons in vs. 17) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous confirmation, especially for stereochemistry () .
  • Isotopic labeling : Resolve overlapping signals in complex spectra (e.g., aromatic regions) .

Key Considerations for Researchers

  • Data reproducibility : Ensure reaction scales and solvent purity are consistent (e.g., DMF anhydrous grade in ) .
  • Biological assays : Use standardized protocols (e.g., agar diffusion for antimicrobial tests) to compare results with literature .
  • Crystallography : Leverage SHELXTL for high-resolution refinement, especially for twinned data () .

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